2-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features both an isoxazole ring and a tetrahydroisoquinoline moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom Tetrahydroisoquinoline is a partially saturated isoquinoline, a bicyclic compound containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to improve yields and selectivity .
For the tetrahydroisoquinoline moiety, a common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions . The final step involves coupling the isoxazole and tetrahydroisoquinoline fragments, which can be achieved through various coupling reactions such as amide bond formation using carbodiimide reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets in the body. The isoxazole ring can interact with enzymes and receptors, modulating their activity . The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways . The compound may also inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-[(5-methyl-3-isoxazolyl)carbonyl]aminoacetic acid: Similar structure but with an aminoacetic acid moiety instead of tetrahydroisoquinoline.
5-methyl-3-isoxazolylcarbonyl chloride: Similar structure but with a carbonyl chloride group instead of tetrahydroisoquinoline.
Uniqueness
2-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the combination of the isoxazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for drug discovery and development .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-13(15-18-10)14(17)16-7-6-11-4-2-3-5-12(11)9-16/h2-5,8H,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWAZGBZZQIVCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826853 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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